

N,N-Dipropylformamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dipropylformamide*

Cat. No.: B1203106

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dipropylformamide is an organic compound classified as a disubstituted amide of formic acid.^[1] It is a colorless to pale yellow liquid with a characteristic odor.^[1] Possessing moderate polarity, it serves as a versatile aprotic solvent in various organic reactions and industrial processes.^[1] This technical guide provides an in-depth overview of the discovery, history, synthesis, properties, and applications of **N,N-Dipropylformamide**, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Discovery and History

While the specific first synthesis of **N,N-Dipropylformamide** is not prominently documented in readily available historical records, its discovery is intrinsically linked to the broader history of formamide and its derivatives. The synthesis of the parent compound, formamide, was first reported in 1893 by the French chemist Albert Verley, who obtained it by distilling a mixture of dimethylamine hydrochloride and potassium formate. An early method for preparing formamide involved the thermal decomposition of ammonium formate, which was first synthesized by passing dry ammonia gas into formic acid.^[2]

The general methods for the synthesis of N,N-disubstituted formamides, such as the reaction of a secondary amine with a formylating agent, were developed throughout the late 19th and early 20th centuries. It is highly probable that **N,N-Dipropylformamide** was first synthesized during

this period through the reaction of dipropylamine with formic acid or one of its derivatives, a common and straightforward method for amide formation.^[3] The industrial production of formamides began to gain traction in the early 20th century, with processes involving the reaction of carbon monoxide with ammonia or amines under pressure. A patent from 1925 describes a process for the production of formamide from carbon monoxide and ammonia.^[4] The development and refinement of such industrial processes would have made **N,N-Dipropylformamide** and other dialkylformamides more readily available for use as solvents and chemical intermediates.

Chemical and Physical Properties

N,N-Dipropylformamide is a stable organic compound with the chemical formula C₇H₁₅NO. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of N,N-Dipropylformamide

Property	Value	Reference
Molecular Formula	C ₇ H ₁₅ NO	
Molecular Weight	129.20 g/mol	
CAS Number	6282-00-4	[5]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Characteristic, fishy/ammonia-like	[6]
Boiling Point	195-196 °C (at 760 mmHg)	[7]
Melting Point	-63 °C	[6]
Density	0.879 g/mL at 25 °C	[6]
Solubility	Soluble in organic solvents, low solubility in water	[1]

Table 2: Spectroscopic Data for N,N-Dipropylformamide

Spectroscopic Data	Key Features	Reference
¹ H NMR	Provides information on the proton environments in the molecule.	
¹³ C NMR	Shows the different carbon environments.	
Infrared (IR) Spectroscopy	A strong absorption band around 1670-1680 cm ⁻¹ is characteristic of the C=O stretch in the amide group.	
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) is observed at m/z = 129.	[8]

Synthesis of N,N-Dipropylformamide

The synthesis of **N,N-Dipropylformamide** can be achieved through several established methods for amide formation. The most common and historically significant methods involve the formylation of dipropylamine.

Method 1: Reaction of Dipropylamine with Formic Acid

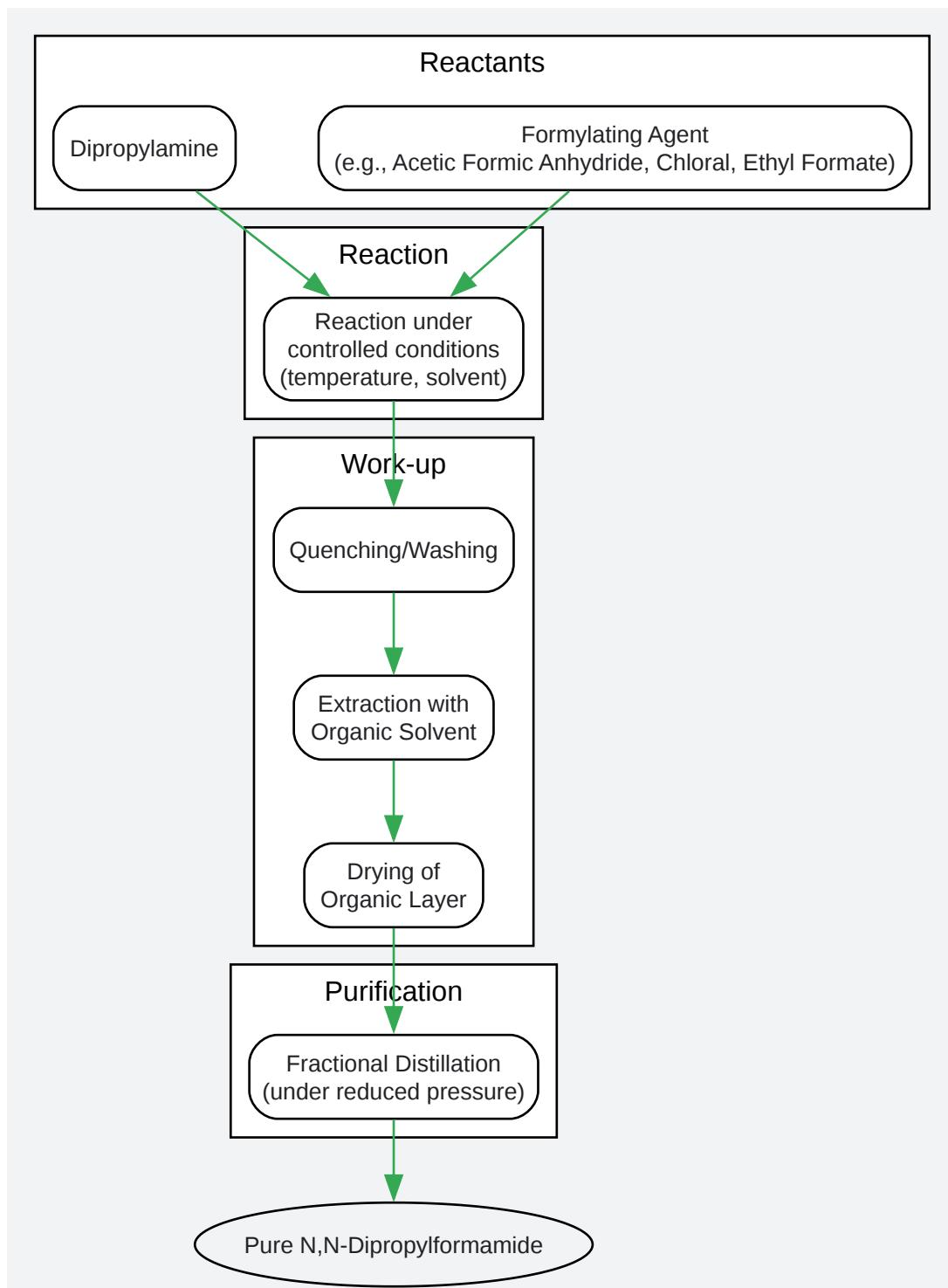
This is a direct and widely used method for preparing N-formyl derivatives of secondary amines. The reaction involves heating dipropylamine with formic acid, which results in the formation of **N,N-Dipropylformamide** and water.[3]

Experimental Protocol:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dipropylamine (1.0 equivalent) and formic acid (1.0-1.2 equivalents).
- Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.
- Heat the reaction mixture to reflux.
- Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

- Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude **N,N-Dipropylformamide** can be purified by fractional distillation under reduced pressure.

[Click to download full resolution via product page](#)


Caption: Synthesis of **N,N-Dipropylformamide** from Dipropylamine and Formic Acid.

Method 2: Formylation with Other Formylating Agents

Various other reagents can be used to introduce the formyl group onto dipropylamine. These include:

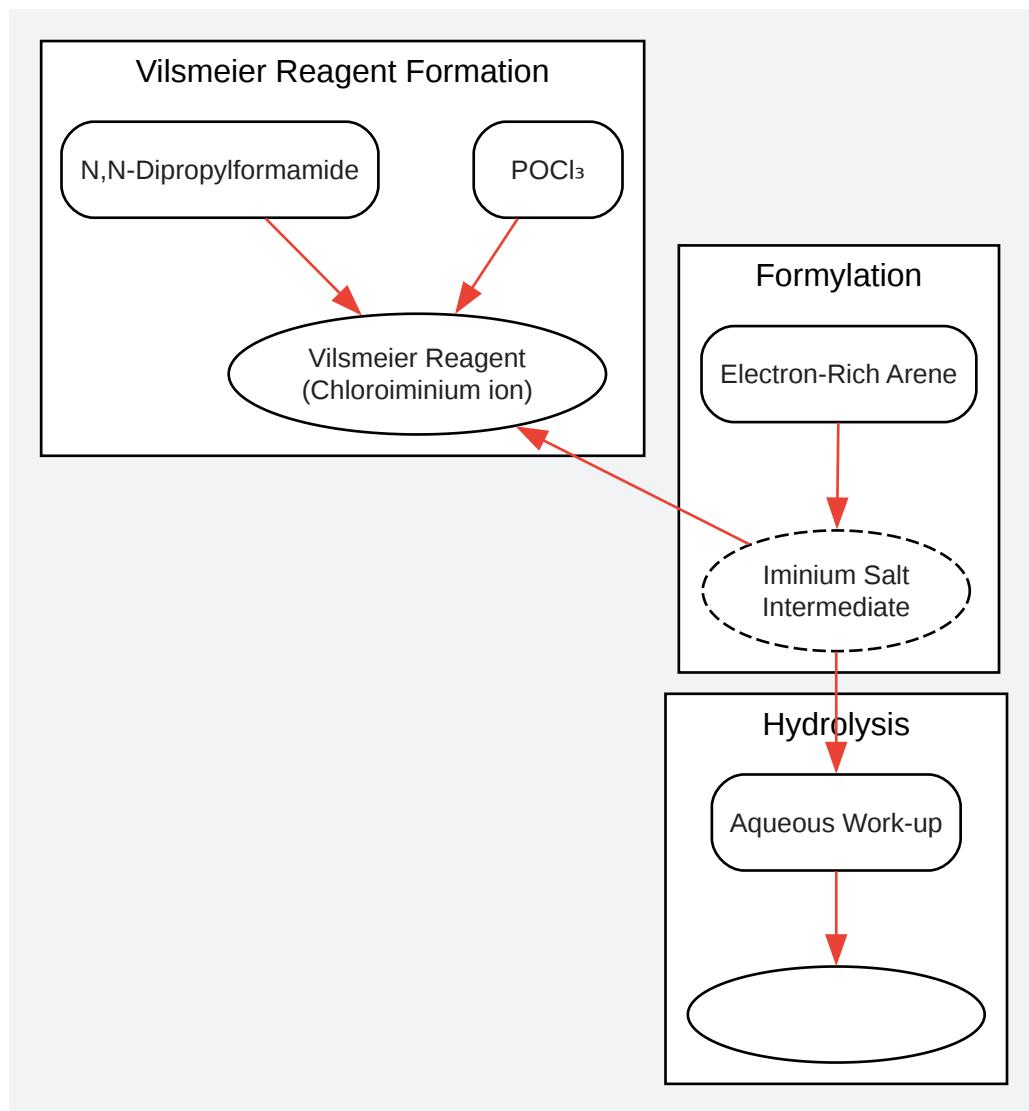
- Acetic Formic Anhydride: A potent formylating agent, though it is sensitive to moisture.
- Chloral: Reacts with amines to produce formamides and chloroform as a byproduct.[\[3\]](#)
- Ethyl Formate: Aminolysis of ethyl formate with dipropylamine yields **N,N-Dipropylformamide**.

Experimental Workflow for Formylation:

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for the Synthesis of **N,N-Dipropylformamide**.

Applications


N,N-Dipropylformamide's primary role is as a polar aprotic solvent, and it finds applications in various areas of chemistry, including in the pharmaceutical industry.

Use as a Solvent in Organic Synthesis

Due to its ability to dissolve a wide range of organic and inorganic compounds, **N,N-Dipropylformamide** is a useful solvent for various chemical transformations.^[1] Its high boiling point makes it suitable for reactions that require elevated temperatures. Like its well-known analogue, N,N-dimethylformamide (DMF), it can facilitate reactions by solvating cations, thereby increasing the reactivity of anions.

Role in the Vilsmeier-Haack Reaction

N,N-Disubstituted formamides, including **N,N-Dipropylformamide**, are key reagents in the Vilsmeier-Haack reaction.^[2] This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this process, the formamide reacts with an acid chloride, typically phosphorus oxychloride (POCl_3), to form a Vilsmeier reagent, which is a potent electrophile.^[9]

[Click to download full resolution via product page](#)

Caption: Role of **N,N-Dipropylformamide** in the Vilsmeier-Haack Reaction.

Applications in the Pharmaceutical Industry

Organic solvents are extensively used in the pharmaceutical industry as reaction media, for separation and purification of products, and for cleaning equipment. While specific examples of large-scale industrial processes using **N,N-Dipropylformamide** are not as widely documented as for DMF, its properties make it a suitable, albeit less common, alternative. Its use as a solvent in drug synthesis would be in reactions where its specific polarity, boiling point, and solvency characteristics are advantageous. The search for greener and safer solvents has led to the investigation of various alternatives to more hazardous dipolar aprotic solvents like DMF.

and NMP, and **N,N-Dipropylformamide** could be considered in such solvent replacement strategies. Some N-hydroxyformamide derivatives have been investigated as inhibitors of certain enzymes in the context of drug discovery, highlighting the broader relevance of the formamide functional group in medicinal chemistry.

Safety and Handling

N,N-Dipropylformamide should be handled with appropriate safety precautions. It may cause irritation to the skin and eyes, and proper ventilation is recommended to avoid inhalation of its vapors.^[1] As with all chemicals, it is essential to consult the Safety Data Sheet (SDS) before use and to handle the substance in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

N,N-Dipropylformamide is a versatile N,N-disubstituted formamide with a history rooted in the development of amide synthesis. Its properties as a polar aprotic solvent make it a useful tool in organic synthesis and potentially in the pharmaceutical industry. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is valuable for researchers and professionals working in chemical and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 6282-00-4: N,N-Dipropylformamide | CymitQuimica [cymitquimica.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Formamide-based prebiotic chemistry - Wikipedia [en.wikipedia.org]
- 4. US1787483A - Process for the production of formamide - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]

- 6. N,N-Dipropylformamide [webbook.nist.gov]
- 7. N,N-Dipropylformamide (CAS 6282-00-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. N,N-Dipropylformamide | C7H15NO | CID 22687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- To cite this document: BenchChem. [N,N-Dipropylformamide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203106#discovery-and-history-of-n-n-dipropylformamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com